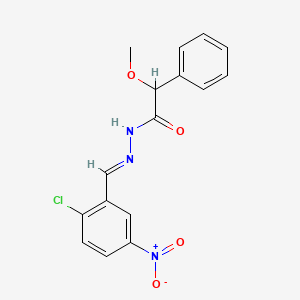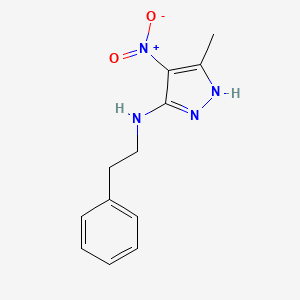![molecular formula C20H31NO5 B3883870 1-[5-(4-Methylphenoxy)hexan-2-yl]piperidine;oxalic acid](/img/structure/B3883870.png)
1-[5-(4-Methylphenoxy)hexan-2-yl]piperidine;oxalic acid
Descripción general
Descripción
1-[5-(4-Methylphenoxy)hexan-2-yl]piperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperidine ring substituted with a hexanyl chain that is further functionalized with a 4-methylphenoxy group. The presence of oxalic acid as a counterion adds to its stability and solubility in various solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-Methylphenoxy)hexan-2-yl]piperidine typically involves a multi-step process:
Formation of the Hexanyl Chain: The initial step involves the preparation of the hexanyl chain with a 4-methylphenoxy group. This can be achieved through a nucleophilic substitution reaction where 4-methylphenol reacts with a suitable hexanyl halide under basic conditions.
Piperidine Ring Formation: The hexanyl intermediate is then reacted with piperidine in the presence of a strong base to form the desired piperidine derivative.
Oxalic Acid Addition: Finally, the piperidine derivative is treated with oxalic acid to form the oxalate salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[5-(4-Methylphenoxy)hexan-2-yl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[5-(4-Methylphenoxy)hexan-2-yl]piperidine;oxalic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-[5-(4-Methylphenoxy)hexan-2-yl]piperidine;oxalic acid exerts its effects involves its interaction with specific molecular targets. The piperidine ring and the hexanyl chain allow the compound to bind to various receptors and enzymes, modulating their activity. The presence of the 4-methylphenoxy group enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-[5-(4-Methoxyphenoxy)hexan-2-yl]piperidine: Similar structure but with a methoxy group instead of a methyl group.
1-[5-(4-Chlorophenoxy)hexan-2-yl]piperidine: Contains a chlorine atom instead of a methyl group.
1-[5-(4-Nitrophenoxy)hexan-2-yl]piperidine: Features a nitro group in place of the methyl group.
Uniqueness
1-[5-(4-Methylphenoxy)hexan-2-yl]piperidine;oxalic acid is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
1-[5-(4-methylphenoxy)hexan-2-yl]piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.C2H2O4/c1-15-7-11-18(12-8-15)20-17(3)10-9-16(2)19-13-5-4-6-14-19;3-1(4)2(5)6/h7-8,11-12,16-17H,4-6,9-10,13-14H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRWJZSHRDMSSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)CCC(C)N2CCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[allyl(2-methylbenzyl)amino]methyl}phenol](/img/structure/B3883789.png)
![N'-{[5-(1-piperidinyl)-2-furyl]methylene}-2-furohydrazide](/img/structure/B3883797.png)

![4-{2-[2-(2,4-dichlorophenoxy)ethylidene]-5-nitro-2,3-dihydro-1-benzofuran-3-yl}morpholine](/img/structure/B3883805.png)
![(E)-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B3883806.png)

![2-{[3-(2,6-dichloro-4-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B3883827.png)
![N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B3883830.png)
![4-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]benzoic acid](/img/structure/B3883831.png)
![1-(phenylsulfonyl)-N'-[1-(2-pyridinyl)ethylidene]-3-piperidinecarbohydrazide](/img/structure/B3883833.png)
![(4E)-4-[(3-nitro-4-piperidin-1-ylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B3883845.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B3883851.png)
![(4E)-2-(4-methylphenyl)-4-[(3-nitro-4-piperidin-1-ylphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B3883860.png)
![4'-[(4-bromobenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3883876.png)
